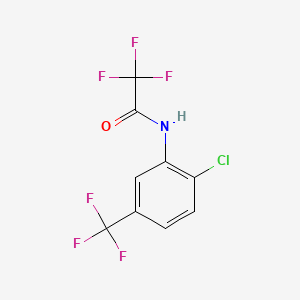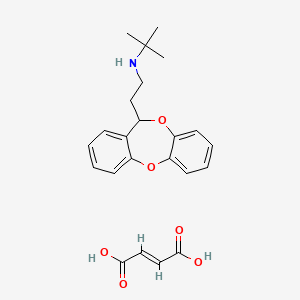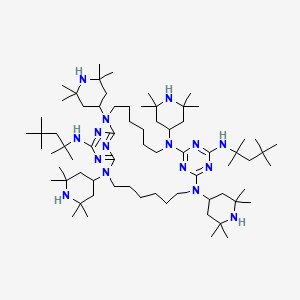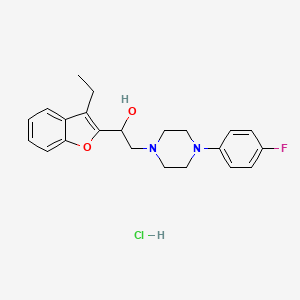
alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzofuran ring, followed by the introduction of the ethyl group at the 3-position. The next steps involve the attachment of the 4-fluorophenyl group and the piperazine ring. The final step includes the addition of the ethanol group and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-chlorophenyl)-1-piperazineethanol
- Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-bromophenyl)-1-piperazineethanol
- Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methylphenyl)-1-piperazineethanol
Uniqueness
Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of organic compounds, making this compound potentially more effective in its applications.
Properties
CAS No. |
194099-61-1 |
|---|---|
Molecular Formula |
C22H26ClFN2O2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25FN2O2.ClH/c1-2-18-19-5-3-4-6-21(19)27-22(18)20(26)15-24-11-13-25(14-12-24)17-9-7-16(23)8-10-17;/h3-10,20,26H,2,11-15H2,1H3;1H |
InChI Key |
NFAUXMGPALNLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=C(C=C4)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


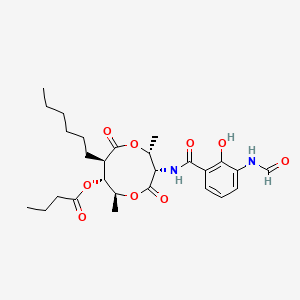
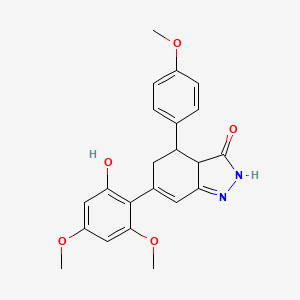
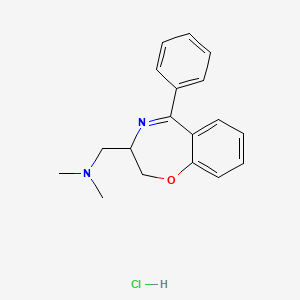
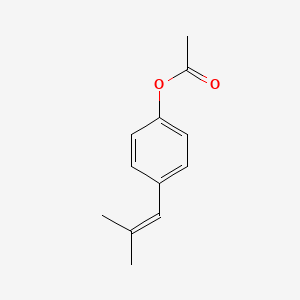
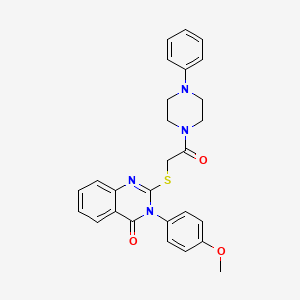
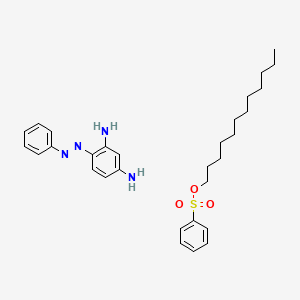
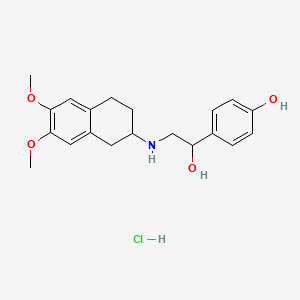

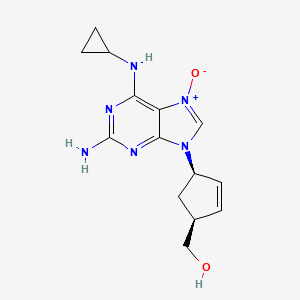
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

